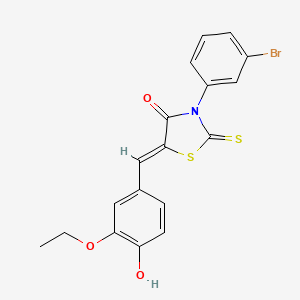

(Z)-3-(3-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-(3-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H14BrNO3S2 and its molecular weight is 436.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (Z)-3-(3-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific thiazolidin-4-one derivative, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a thiazolidin-4-one core, which is known for its bioactive properties. The synthesis typically involves the reaction of appropriate aldehydes with thiosemicarbazones, leading to the formation of the thiazolidinone framework. Recent advancements in synthetic methodologies have improved yields and reduced environmental impact through green chemistry techniques .

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways:

- Cell Cycle Arrest : Many thiazolidin-4-one derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, compounds have been shown to affect the expression of cyclins and cyclin-dependent kinases (CDKs) involved in cell cycle regulation .

- Inhibition of Tumor Growth : In vivo studies demonstrate that certain derivatives can significantly reduce tumor size in animal models without severe side effects . The compound's ability to interact with DNA and inhibit topoisomerases has been noted as a crucial factor in its anticancer efficacy.

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies have shown that thiazolidin-4-one derivatives can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds often range from 50 to 200 µg/mL, indicating moderate to strong antibacterial effects .

- Fungal Activity : Some derivatives have demonstrated antifungal properties, inhibiting the growth of pathogenic fungi. The mechanism typically involves disruption of fungal cell wall synthesis or function .

Anti-inflammatory Properties

Thiazolidinone derivatives have also been investigated for their anti-inflammatory effects:

- Cytokine Inhibition : These compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

- Anticancer Efficacy : A study evaluated a series of thiazolidinone derivatives against various cancer cell lines, demonstrating that compounds with specific substitutions on the benzylidene moiety exhibited enhanced cytotoxicity compared to others .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial activity of thiazolidinone derivatives against E. coli and S. aureus, revealing that certain structural modifications significantly improved efficacy, with some compounds achieving MIC values comparable to standard antibiotics .

Research Findings Summary Table

化学反応の分析

Substitution Reactions

The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling reactions, enabling functional group diversification.

-

Key Findings :

Oxidation Reactions

The hydroxy group (-OH) on the benzylidene moiety and the thioxo (C=S) group are susceptible to oxidation.

| Site | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| 4-Hydroxybenzylidene | KMnO₄, H₂SO₄ | Aqueous, 60°C | 3-Ethoxy-4-oxobenzylidene derivative |

| Thioxo group (C=S) | H₂O₂, AcOH | Reflux, 4 hours | Sulfoxide or sulfone derivatives |

-

Key Findings :

Reduction Reactions

The thioxo group and exocyclic double bond (C=CH-) undergo selective reduction.

| Target Site | Reducing Agent | Conditions | Product |

|---|---|---|---|

| Thioxo group (C=S) | NaBH₄, EtOH | RT, 2 hours | Thiol derivative (-SH) |

| Benzylidene double bond | H₂, Pd/C | MeOH, 50 psi, 12 hours | Dihydrothiazolidinone |

-

Key Findings :

Condensation and Cyclization

The benzylidene moiety participates in Knoevenagel condensations, forming fused heterocycles.

-

Key Findings :

Acid/Base-Mediated Transformations

The ethoxy and hydroxy groups undergo hydrolysis or etherification under acidic/basic conditions.

| Reaction | Conditions | Reagents | Product |

|---|---|---|---|

| Ether Cleavage | BBr₃, DCM, -78°C | – | Catechol derivative |

| Esterification | AcCl, Pyridine, RT | Carboxylic acids | Esterified benzylidene derivatives |

-

Key Findings :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization.

| Reaction | Conditions | Reagents | Product |

|---|---|---|---|

| [2+2] Cycloaddition | UV (λ = 254 nm), CHCl₃ | Alkenes | Cyclobutane adducts |

| Z→E Isomerization | UV (λ = 365 nm), MeOH | – | (E)-Benzylidene isomer |

特性

IUPAC Name |

(5Z)-3-(3-bromophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3S2/c1-2-23-15-8-11(6-7-14(15)21)9-16-17(22)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10,21H,2H2,1H3/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQVQQBTUXRMGV-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。